5-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic acid
Overview
Description
5-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic acid is a compound belonging to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is notable for its trifluoromethyl group, which imparts unique chemical and physical properties, making it valuable in various scientific and industrial applications .
Mechanism of Action
Target of Action
Compounds with a trifluoromethyl group have been shown to exhibit improved drug potency towards certain enzymes .
Mode of Action
It is known that molecules with a -cf3 group attached to a tertiary stereogenic center in a hetero aliphatic ring can improve drug potency towards certain enzymes by lowering the pka of the cyclic carbamate through a key hydrogen bonding interaction with the protein .
Biochemical Pathways
The suzuki–miyaura (sm) coupling reaction, which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction, could potentially be involved .
Pharmacokinetics
The trifluoromethyl group in the compound could potentially influence its pharmacokinetic properties .
Result of Action
It is known that compounds with a trifluoromethyl group can exhibit improved drug potency towards certain enzymes .
Action Environment
The stability of the compound could potentially be influenced by the presence of the trifluoromethyl group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-(trifluoromethyl)benzaldehyde with thiosemicarbazide to form an intermediate, which is then cyclized to produce the thiazole ring. The reaction conditions often include the use of acidic or basic catalysts and may require heating to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can improve yield and purity. The use of automated systems and advanced catalysts can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, aldehydes, and various substituted derivatives, depending on the specific reaction and conditions employed .
Scientific Research Applications
5-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it useful in studying enzyme interactions and protein binding.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-[4-(trifluoromethyl)phenyl]-5-thiazolyl: This compound shares a similar thiazole ring structure and trifluoromethyl group, making it comparable in terms of chemical reactivity and applications.
Trifluoromethyl ethers: These compounds also contain the trifluoromethyl group and exhibit similar pharmacological properties.
Uniqueness
What sets 5-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic acid apart is its specific combination of functional groups, which confer unique chemical properties. The presence of both the thiazole ring and the trifluoromethyl group enhances its stability and reactivity, making it particularly valuable in various research and industrial applications .
Properties
IUPAC Name |
5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3NO2S/c1-6-9(11(17)18)16-10(19-6)7-3-2-4-8(5-7)12(13,14)15/h2-5H,1H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBFBMJOICTZQCV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)C2=CC(=CC=C2)C(F)(F)F)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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